molecular formula C18H21N3 B14483777 4-(2-Heptylpyrimidin-5-YL)benzonitrile CAS No. 65586-42-7

4-(2-Heptylpyrimidin-5-YL)benzonitrile

Cat. No.: B14483777
CAS No.: 65586-42-7
M. Wt: 279.4 g/mol
InChI Key: PXCOWIWCNFIWSI-UHFFFAOYSA-N
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Description

4-(2-Heptylpyrimidin-5-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as benzonitriles. These compounds are characterized by the presence of a benzene ring bonded to a nitrile group. The compound’s structure includes a heptyl-substituted pyrimidine ring attached to a benzonitrile moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Heptylpyrimidin-5-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-heptylpyrimidine with benzonitrile under specific conditions. The reaction typically requires a catalyst, such as a metal salt, and is carried out in an organic solvent like paraxylene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Heptylpyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted benzonitriles. These products can be further utilized in various chemical and industrial applications .

Scientific Research Applications

4-(2-Heptylpyrimidin-5-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Heptylpyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Heptylpyrimidin-5-yl)benzonitrile include other benzonitriles and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a heptyl-substituted pyrimidine ring and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

65586-42-7

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

4-(2-heptylpyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C18H21N3/c1-2-3-4-5-6-7-18-20-13-17(14-21-18)16-10-8-15(12-19)9-11-16/h8-11,13-14H,2-7H2,1H3

InChI Key

PXCOWIWCNFIWSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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